molecular formula C8H12ClNOS B164182 2-Thiothinone hydrochloride CAS No. 54817-67-3

2-Thiothinone hydrochloride

Cat. No. B164182
CAS RN: 54817-67-3
M. Wt: 205.71 g/mol
InChI Key: BIZHFBWZOILAFK-UHFFFAOYSA-N
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Description

2-Thiothinone hydrochloride (2-TTHCl) is an organic compound and a synthetic derivative of thiothinone, which is a naturally occurring compound found in the leaves of certain plants. 2-TTHCl is an important research tool for scientists, as it has been used in many scientific studies, including those involving biochemical and physiological effects. In

Scientific Research Applications

Photodynamic Therapy Potential

2-Thiothymine shows promise as a photosensitizer in cancer photodynamic therapy (PDT). It exhibits a high quantum yield of intersystem crossing to its lowest triplet state, contrasting with thymine's behavior, which dissipates energy via internal conversion. This distinct photophysical behavior, attributed to a heavy-atom effect, is potentially tunable for photophysical control in 2-thiothymine (Cui & Fang, 2013).

Chemical Reactivity and Derivatives

2-Thiothymine undergoes various chemical reactions, forming diverse derivatives. S-alkylation with halo compounds like methyl and ethyl iodides produces S-alkyl derivatives. These derivatives have been further transformed into other compounds, showcasing the chemical versatility of 2-thiothymine (Youssef & Youssef, 2003).

Ultrafast Dynamics in Aqueous Solutions

The ultrafast and efficient intersystem crossing dynamics of 2-thiothymine in aqueous solutions have been studied, suggesting its potential in photo-chemotherapeutic applications. This is due to its efficient population of the triplet state upon UV excitation (Pollum & Crespo-Hernández, 2014).

Triplet-State Dynamics

Studies on the triplet-state dynamics of 2-thiothymine reveal insights into its internal conversion and intersystem crossing dynamics, essential for understanding its photophysical properties. This research is crucial for potential applications in photochemistry and phototherapy (Ullrich et al., 2022).

properties

IUPAC Name

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHFBWZOILAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiothinone hydrochloride

CAS RN

54817-67-3
Record name 2-Thiothinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIOTHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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